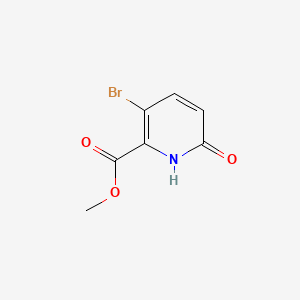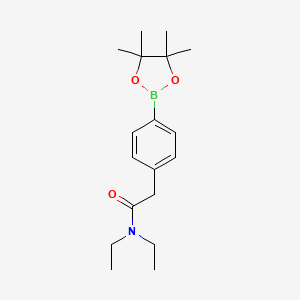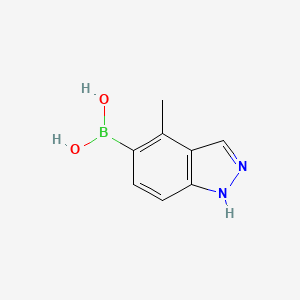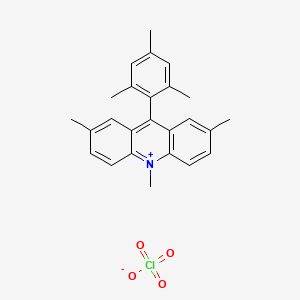![molecular formula C7H4N4 B572306 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1234616-67-1](/img/structure/B572306.png)
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors, including tropomyosin receptor kinases (TRKs) which are associated with cancer.
Material Science:
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mécanisme D'action
Target of Action
The compound belongs to a group of heterocyclic compounds known as pyrazolopyridines, which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Analyse Biochimique
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for regulating cell cycle progression and signal transduction pathways . The interaction between this compound and these enzymes typically involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by disrupting the activity of CDKs, leading to cell cycle arrest and apoptosis. Additionally, it can alter the expression of genes involved in cell growth and survival, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with target enzymes and proteins . By binding to the active sites of CDKs and protein kinases, this compound inhibits their enzymatic activity, leading to the disruption of critical signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior, such as reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound to these compartments allows it to interact with target enzymes and proteins, thereby modulating cellular processes and signaling pathways.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-diketones in the presence of anhydrous zinc chloride . Another approach includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . These methods provide moderate to good yields and are relatively straightforward.
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrazole ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrazolo[4,3-b]pyridine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1H-Pyrazolo[3,4-c]pyridine:
1H-Pyrazolo[4,3-c]pyridine: Exhibits different tautomeric forms and substitution patterns, influencing its use in various fields.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which enhances its chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWIETUNZIVFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725445 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-67-1 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)













